

Preliminary Screening of Phellinus Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: *Pheleuin*

Cat. No.: *B8054882*

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The genus *Phellinus*, a group of medicinal mushrooms, has been a cornerstone of traditional medicine in Asia for centuries, used to treat a variety of ailments.^{[1][2]} Modern scientific inquiry has begun to validate these traditional uses, revealing a rich diversity of bioactive compounds within *Phellinus* species, including polysaccharides, triterpenoids, phenylpropanoids, and furans.^{[1][3]} These compounds are believed to be responsible for the mushroom's wide-ranging pharmacological effects, which include anticancer, anti-inflammatory, immunomodulatory, and antioxidant activities.^[4] This guide provides a technical overview of the preliminary screening of *Phellinus* bioactivity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity

Extracts from various *Phellinus* species have demonstrated significant cytotoxic effects against a range of cancer cell lines. The anticancer potential is often attributed to compounds like hispolon, which can induce cell cycle arrest and apoptosis. The bioactivity is influenced by the extraction solvent, with ethanol extracts often showing higher potency than aqueous extracts.

Quantitative Data: In Vitro Cytotoxicity

Phellinus Species	Extract Type	Cancer Cell Line	Assay	IC50 / % Inhibition	Reference
Phellinus linteus	Ethanol Extract	Cholangiocarcinoma (KKU-100)	SRB	289.87 ± 11.23 µg/mL	
Phellinus linteus	Ethanol Extract	Cholangiocarcinoma (KKU-213A)	SRB	313.50 ± 2.12 µg/mL	
Phellinus igniarius	Ethanol Extract	Cholangiocarcinoma (KKU-100)	SRB	302.23 ± 2.10 µg/mL	
Phellinus igniarius	Ethanol Extract	Cholangiocarcinoma (KKU-213A)	SRB	353.30 ± 1.87 µg/mL	
Phellinus nigricans	Ethanol Extract	Cholangiocarcinoma (KKU-100)	SRB	412.87 ± 1.25 µg/mL	
Phellinus nigricans	Ethanol Extract	Cholangiocarcinoma (KKU-213A)	SRB	489.53 ± 1.54 µg/mL	
Phellinus linteus	PL-ES Extract	Various (10 lines)	MTT	40-80% growth reduction at 100 µg/mL	
Phellinus linteus	PL-I-ES Extract	Various (7 of 10 lines)	MTT	25-90% growth reduction at 250 µg/mL	

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 represents the concentration required to inhibit 50% of cell growth.

Experimental Protocol: Sulforhodamine B (SRB) Assay

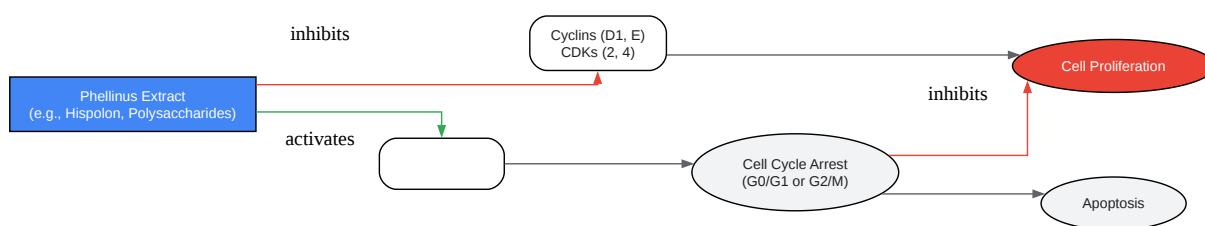
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

- **Cell Plating:** Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
- **Treatment:** Add various concentrations of the Phellinus extract to the wells. Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle).
- **Incubation:** Incubate the plates for a specified period (e.g., 48-72 hours).
- **Fixation:** Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates.
- **Staining:** Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
- **Solubilization:** Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Measurement:** Read the absorbance at a wavelength of 510 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Signaling Pathways in Anticancer Activity

Phellinus extracts exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. For instance, hispolon, a phenolic compound from *Phellinus linteus*, has been shown to block the cell cycle by increasing the protein levels of p53, p21, and p27, while reducing levels of cyclin D1, cyclin

E, CDK2, and CDK4. Polysaccharides from *P. linteus* have been found to induce G2/M phase arrest and apoptosis in colon cancer cells.



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Figure 1: Simplified signaling pathway for Phellinus-induced anticancer activity.

Antioxidant Activity

Phellinus species are rich in phenolic and flavonoid compounds, which contribute to their potent antioxidant properties. These properties are crucial for combating oxidative stress, a factor implicated in numerous chronic diseases, including cancer.

Quantitative Data: Antioxidant Capacity

Phellinus Species	Extract Type	Assay	IC50 / TEAC Value	Reference
Phellinus linteus	Ethanol Extract	DPPH	IC50: 28.85 ± 0.56 µg/mL	
Phellinus igniarius	Ethanol Extract	DPPH	IC50: 31.98 ± 0.34 µg/mL	
Phellinus nigricans	Ethanol Extract	DPPH	IC50: 35.12 ± 0.98 µg/mL	
Phellinus pini	Methanol Extract	DPPH	IC50: 74.37 µg/mL	
Phellinus sp.	Methanol Extract	DPPH	IC50: 98.95 µg/mL	
Phellinus pini	Methanol Extract	Hydroxyl Radical	IC50: 59.69 µg/mL	
Phellinus sp.	Methanol Extract	Hydroxyl Radical	IC50: 165.47 µg/mL	
Phellinus linteus	Hot Water Extract	ABTS	TEAC: 1.79 g/mL	
Phellinus igniarius	Hot Water Extract	ABTS	TEAC: 1.88 g/mL	

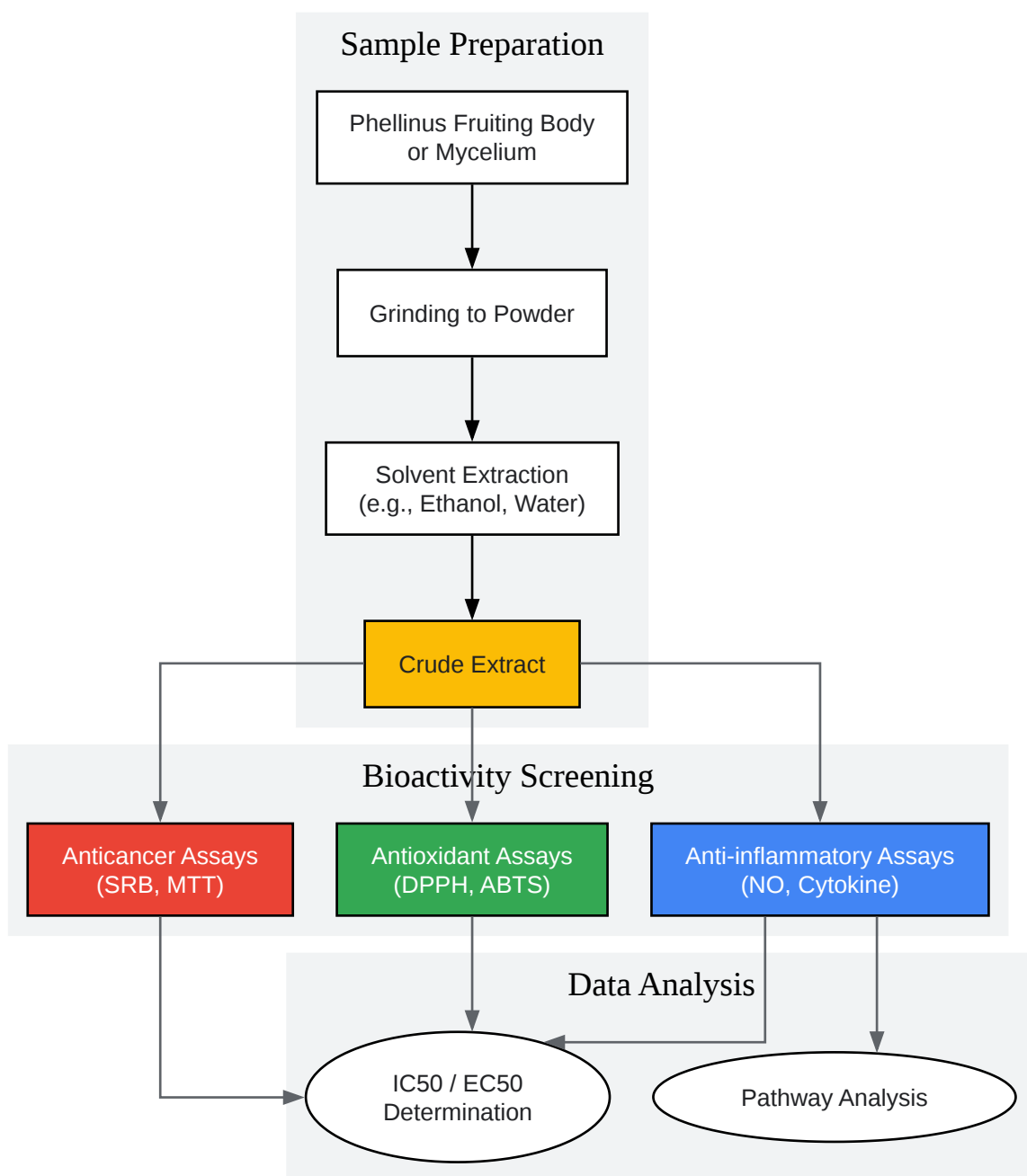
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

- Preparation of DPPH Solution: Prepare a 0.3 mM solution of DPPH in ethanol. The solution should have a deep violet color.

- **Sample Preparation:** Prepare a dilution series of the Phellinus extract in a suitable solvent (e.g., ethanol).
- **Reaction Mixture:** In a 96-well plate or cuvettes, mix a small volume of the extract solution (e.g., 100 μ L) with a larger volume of the DPPH solution (e.g., 900 μ L).
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solution at 517 nm. The discoloration from violet to yellow indicates the scavenging of the DPPH radical.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity for each concentration of the extract. Determine the IC₅₀ value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.



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Figure 2: General workflow for preliminary bioactivity screening of Phellinus.

Anti-inflammatory and Immunomodulatory Effects

Phellinus extracts have demonstrated significant anti-inflammatory and immunomodulatory properties. They can suppress the production of pro-inflammatory mediators like nitric oxide

(NO) and prostaglandins, and modulate the expression of cytokines.

Quantitative Data: Anti-inflammatory and Immunomodulatory Activity

Phellinus Species	Extract/Compound	Model	Effect	Concentration	Reference
P. linteus	Polysaccharides	DSS-induced colitis mice	Decreased IL-6, IL-1 β , TNF- α , iNOS	500 mg/kg/d	
P. linteus	Polysaccharides	LPS-induced RAW 264.7	Reduced TNF- α , IL-1 β , IL-6, NF- κ B, COX-2, iNOS	0-100 μ g/mL	
P. linteus Mycelium	PLM200	LPS-induced RAW 264.7	Suppressed NO, PGE2, IL-6, IL-1 β , TNF- α	>200 μ g/mL	
P. linteus Mycelium	PLM200	Splenocytes	Increased IL-2, IL-12, IFN- γ	Not specified	
P. igniarius	Polysaccharides/Flavonoids	Immune cells	Increased IL-2, IL-6, IFN- γ ; Inhibited TNF- α	Not specified	

DSS: Dextran sodium sulfate; LPS: Lipopolysaccharide; NO: Nitric oxide; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; NF- κ B: Nuclear factor kappa B; TNF- α : Tumor necrosis factor-alpha; IL: Interleukin; IFN- γ : Interferon-gamma.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

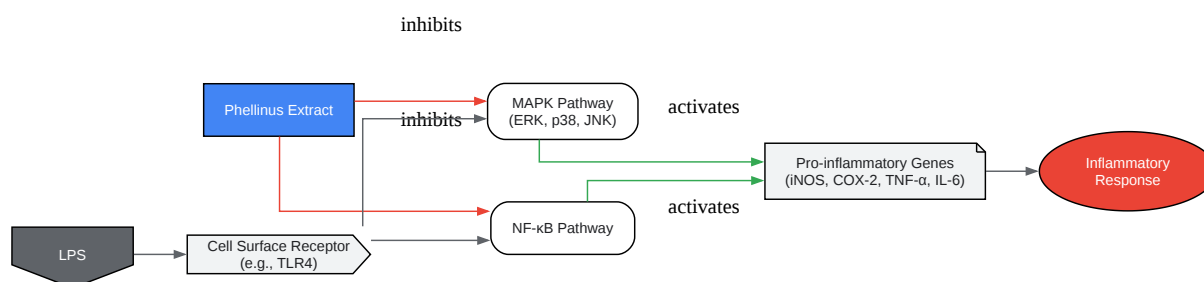
This assay is used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

- Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.
- Pre-treatment: Treat the cells with various concentrations of the Phellinus extract for a short period (e.g., 1 hour).
- Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
- Incubation: Incubate the plates for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- Griess Reaction:
 - Mix equal volumes of the supernatant with Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add an equal volume of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Incubate for another 10 minutes at room temperature.
- Measurement: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.
- Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Phellinus are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways. By suppressing these pathways, Phellinus extracts

can reduce the expression of inflammatory enzymes (iNOS, COX-2) and pro-inflammatory cytokines.



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Figure 3: Phellinus inhibition of pro-inflammatory signaling pathways.

Conclusion

The preliminary screening of Phellinus species consistently reveals a broad spectrum of promising bioactivities. The data strongly support its potential as a source for the development of novel therapeutic agents for cancer, inflammatory conditions, and diseases related to oxidative stress. Further research should focus on the isolation and characterization of specific bioactive compounds and the elucidation of their precise mechanisms of action through more advanced in vitro and in vivo models. This guide provides a foundational framework for researchers embarking on the scientific exploration of this valuable medicinal mushroom.

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